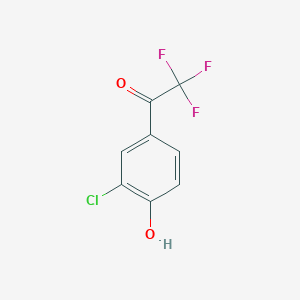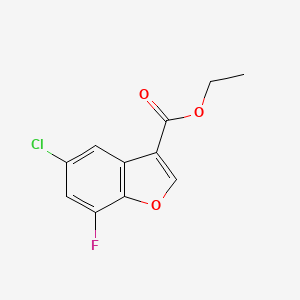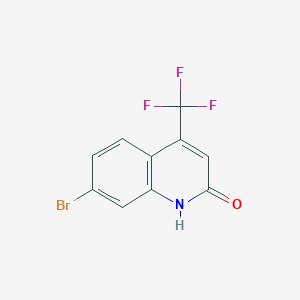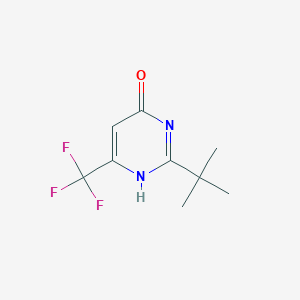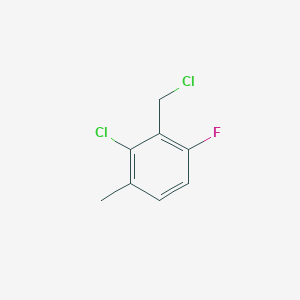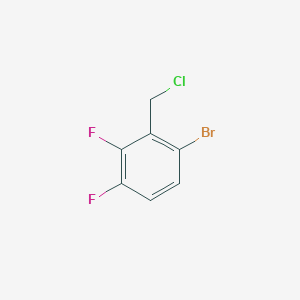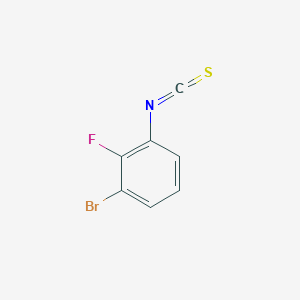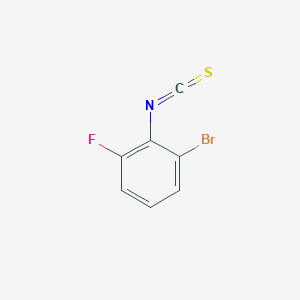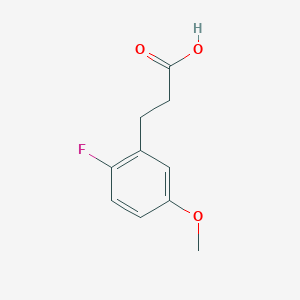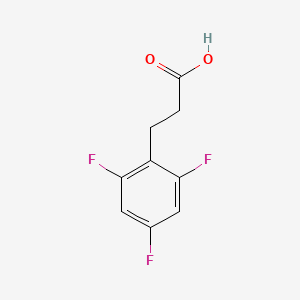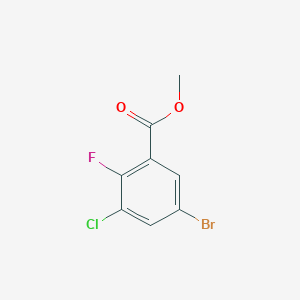
Methyl 5-bromo-3-chloro-2-fluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-bromo-3-chloro-2-fluorobenzoate: is an organic compound with the molecular formula C8H5BrClFO2 and a molecular weight of 267.48 g/mol . This compound is a derivative of benzoic acid and contains bromine, chlorine, and fluorine substituents on the aromatic ring, making it a halogenated ester. It is commonly used in organic synthesis and various chemical research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-3-chloro-2-fluorobenzoate can be synthesized through a multi-step process involving the halogenation of benzoic acid derivatives. One common method involves the following steps:
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and esterification processes. The reaction conditions are optimized for high yield and purity, and the use of continuous flow reactors and automated systems ensures efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 5-bromo-3-chloro-2-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the aromatic ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Reagents like LiAlH4 or NaBH4 in solvents such as tetrahydrofuran (THF) or ethanol (EtOH).
Oxidation: Reagents like KMnO4 or CrO3 in acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the halogen atoms.
Reduction: Alcohol derivatives with the ester group reduced to hydroxyl groups.
Oxidation: Carboxylic acid derivatives or other oxidized products.
Aplicaciones Científicas De Investigación
Methyl 5-bromo-3-chloro-2-fluorobenzoate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways.
Material Science: It is used in the synthesis of advanced materials, such as polymers and nanomaterials, with unique properties.
Chemical Biology: The compound is used in chemical biology research to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mecanismo De Acción
The mechanism of action of methyl 5-bromo-3-chloro-2-fluorobenzoate depends on its specific application and the target molecule
Covalent Bond Formation: The halogen atoms can form covalent bonds with nucleophilic residues in proteins or other biomolecules, leading to inhibition or modification of their function.
Non-Covalent Interactions: The compound can interact with biological targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, affecting the target’s activity and function.
Comparación Con Compuestos Similares
Methyl 5-bromo-3-chloro-2-fluorobenzoate can be compared with other similar compounds, such as:
Methyl 3-bromo-5-chloro-2-fluorobenzoate: This compound has a similar structure but with different positions of the halogen atoms on the aromatic ring.
Methyl 5-bromo-2-fluorobenzoate: This compound lacks the chlorine atom, making it less halogenated.
Methyl 5-bromo-4-chloro-2-fluorobenzoate: This compound has a different position of the chlorine atom compared to this compound.
Uniqueness: this compound is unique due to the specific arrangement of halogen atoms on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable in various research applications, particularly in the development of new chemical entities and materials.
Propiedades
IUPAC Name |
methyl 5-bromo-3-chloro-2-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRAUGRZTYEPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


